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BioNTech has emerged as a formidable force in oncology, pioneering individualized therapies

that leverage the patient's own immune system to fight cancer. This guide provides a detailed

exploration of two of their core platforms: the individualized neoantigen-specific immunotherapy

(iNeST), autogene cevumeran, and the chimeric antigen receptor (CAR) T-cell therapy,

BNT211. We will delve into the experimental protocols, present clinical data in a structured

format, and visualize the intricate workflows and biological pathways that underpin these

innovative treatments.

iNeST Platform: Autogene Cevumeran (BNT122)
The iNeST (Individualized Neoantigen Specific Immunotherapy) platform is designed to create

a custom-tailored mRNA vaccine for each patient. The lead candidate, autogene cevumeran,

targets a unique spectrum of neoantigens present on the patient's tumor, aiming to induce a

potent and precise anti-tumor T-cell response.[1][2] This approach is being jointly developed

with Genentech, a member of the Roche Group.[3]

Experimental Protocols & Methodology
The production of a personalized iNeST vaccine is a multi-step process that demands speed

and precision, with a targeted end-to-end manufacturing cycle of six weeks or less.[4]

1.1. Neoantigen Identification and Selection:
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Tumor and Normal Tissue Biopsy: The process begins with the acquisition of a patient's

tumor tissue and a matched normal blood sample.[5]

Next-Generation Sequencing (NGS): DNA and RNA are extracted from both samples.

Whole-exome sequencing is performed on both the tumor and normal DNA to identify

somatic mutations unique to the cancer cells. RNA sequencing of the tumor tissue is used to

confirm that these mutations are expressed.[2]

Bioinformatic Neoantigen Prediction: A proprietary computational pipeline analyzes the

sequencing data.[5] This pipeline identifies non-synonymous mutations and predicts which of

the resulting altered peptides (neoantigens) are likely to bind to the patient's specific Major

Histocompatibility Complex (MHC) class I and class II molecules with high affinity, making

them visible to the immune system.[6]

Candidate Selection: From a potentially large number of mutations, up to 20 of the most

immunogenic neoantigen candidates are selected for inclusion in the vaccine.[3][5] The

selection algorithm prioritizes neoantigens with the highest likelihood of inducing a robust T-

cell response.

1.2. mRNA Vaccine Manufacturing:

mRNA Synthesis: The selected neoantigen sequences are encoded into one or two

molecules of optimized uridine mRNA (uRNA).[5][7] This uRNA is produced via in-vitro

transcription from a DNA template. The use of uridine-containing mRNA is designed to

enhance the immunostimulatory effect of the vaccine.[7]

RNA-Lipoplex (RNA-LPX) Formulation: The synthesized mRNA is encapsulated within

BioNTech's proprietary RNA-lipoplex delivery formulation.[2] This involves combining the

negatively charged mRNA with a mixture of cationic and other lipids to form nanoparticles.[1]

[8] This formulation is designed to protect the mRNA from degradation, enhance its stability,

and specifically target dendritic cells (DCs) and other antigen-presenting cells (APCs) in

lymphoid organs following intravenous administration.[7][8]

Quality Control and Release: The final product undergoes rigorous quality control for purity,

integrity, and sterility before being released for patient administration under Good

Manufacturing Practice (GMP) conditions.[2]
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1.3. Immune Response Monitoring:

T-cell Response Assays: The primary method for assessing the vaccine's efficacy is the

enzyme-linked immunosorbent spot (ELISpot) assay, which measures the frequency of

neoantigen-specific T-cells that secrete interferon-gamma (IFNγ) upon stimulation.[9][10]

This allows for the detection of rare, antigen-specific T-cells.[10]

Flow Cytometry: This technique is used for a more in-depth characterization of the induced

T-cell populations, identifying them as CD4+ or CD8+ and assessing their activation and

memory phenotypes.

Quantitative Data from Clinical Trials
The following tables summarize key data from the investigator-initiated Phase 1 clinical trial of

autogene cevumeran in patients with resected pancreatic ductal adenocarcinoma (PDAC).

Table 1: Phase 1 Trial of Autogene Cevumeran in Resected PDAC (NCT04161755)

Parameter Details

Indication
Resected Pancreatic Ductal Adenocarcinoma

(PDAC)

Trial Design Single-center, first-in-human, Phase 1

Treatment Regimen

Sequential combination: atezolizumab (anti-PD-

L1), followed by autogene cevumeran, then

mFOLFIRINOX chemotherapy.[11]

Number of Patients Treated 16[11]

Primary Endpoint Safety and tolerability[11]

Secondary Endpoints

Vaccine-induced neoantigen-specific T-cell

responses, 18-month recurrence-free survival

(RFS)[11]

Table 2: Immunological and Clinical Efficacy in Phase 1 PDAC Trial
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Metric Result

Immunological Responders

8 out of 16 patients (50%) mounted a de novo,

high-magnitude neoantigen-specific T-cell

response.[11]

T-cell Persistence

Over 80% of vaccine-induced neoantigen-

specific T-cells were detectable up to three

years post-administration in responders.

Magnitude of T-cell Response

Vaccine-expanded T-cells constituted up to 10%

of all circulating T-cells in the blood of

responders.[11]

Median RFS (Responders) Not reached at 18-month median follow-up.[11]

Median RFS (Non-Responders) 13.4 months.[11]

Statistical Significance
P = 0.003, favoring responders for longer RFS.

[11]

Workflow and Signaling Pathway Diagrams
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Caption: Workflow for the iNeST personalized cancer vaccine.
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Caption: iNeST mechanism of action and signaling pathway.
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CAR-T Platform: BNT211
BioNTech's BNT211 is a CAR-T cell therapy targeting Claudin-6 (CLDN6), an oncofetal antigen

that is highly expressed in various solid tumors like ovarian, testicular, and endometrial cancer,

but is largely absent in healthy adult tissues.[12][13] A key innovation of this platform is its

combination with a CAR-T Cell Amplifying RNA Vaccine (CARVac), an mRNA vaccine that

encodes for the target antigen (CLDN6) to boost the expansion and persistence of the CAR-T

cells in vivo.[12][14]

Experimental Protocols & Methodology
2.1. CAR-T Cell Manufacturing:

Apheresis: The process starts with collecting T-cells from the patient's blood via a standard

procedure called leukapheresis.[15]

T-Cell Transduction: The patient's T-cells are genetically modified to express a chimeric

antigen receptor (CAR) that specifically recognizes CLDN6. The CAR construct is of the

second generation, incorporating a 4-1BB co-stimulatory domain and a CD3ζ signaling

domain to enhance T-cell activation and persistence.[16] This modification has historically

been done using viral vectors, though BioNTech is moving towards virus-free gene editing

methods.[17]

Automated Expansion: The engineered CAR-T cells are then expanded to a therapeutic

dose. BioNTech has implemented a more automated, robust, and scalable manufacturing

process to increase the potency and number of patient products that can be manufactured.

[12][15][17]

Cryopreservation and Administration: After expansion and quality control, the BNT211

product is cryopreserved and shipped to the clinical site. Following lymphodepleting

chemotherapy, the CAR-T cells are infused back into the patient.[15]

2.2. CARVac Administration:

Boosting CAR-T cells: To enhance the persistence and activity of the infused CAR-T cells,

patients may also receive CARVac.[12] This is an RNA-lipoplex vaccine, similar to the iNeST

platform, but it encodes the CLDN6 antigen.[14] When administered, the mRNA is taken up
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by APCs, which then present the CLDN6 antigen on their surface, providing a potent

stimulatory signal to the BNT211 CAR-T cells, driving their proliferation.[14]

Quantitative Data from Clinical Trials
The following tables summarize key data from the Phase 1/2 trial of BNT211 in patients with

CLDN6-positive solid tumors.

Table 3: Phase 1/2 Trial of BNT211 in CLDN6+ Solid Tumors (NCT04503278)

Parameter Details

Indication

Relapsed/Refractory CLDN6-Positive Advanced

Solid Tumors (e.g., ovarian, sarcoma, testicular,

endometrial, gastric cancer)[12][18]

Trial Design
First-in-human, open-label, multicenter, Phase

1/2a dose-escalation trial[18]

Treatment Arms
BNT211 (CAR-T) alone or in combination with

CLDN6 CARVac[12]

Dose Levels Tested Four dose levels of BNT211 were evaluated[12]

Primary Endpoints
Safety, tolerability, maximum tolerated dose

(MTD)[16]

Table 4: Clinical Efficacy and Safety in Phase 1/2 BNT211 Trial
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Metric Result

Overall Response Rate (ORR) 45% in 38 of 44 evaluable patients[12]

Disease Control Rate (DCR) 74% in 38 of 44 evaluable patients[12]

ORR at Dose Level 2 (with/without CARVac) 59% in 27 patients (13 partial responses)[12]

DCR at Dose Level 2 (with/without CARVac) 95% in 27 patients[12]

Key Adverse Events

Cytokine Release Syndrome (CRS) was

observed, predominantly Grade 1 or 2.[12][19]

Cytopenia was also reported.[19]

Workflow and Signaling Pathway Diagrams
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Caption: Workflow for BNT211 CAR-T therapy with CARVac boost.
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Caption: BNT211 CAR construct and signaling mechanism.
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[https://www.benchchem.com/product/b237269#exploratory-studies-on-bntx-individualized-
cancer-therapies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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